![molecular formula C15H13BrN2O4 B2413615 [2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 721887-61-2](/img/structure/B2413615.png)
[2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a chemical compound that has been the subject of extensive scientific research. It is a member of the pyridine family of compounds and is known for its potential applications in the field of medicine. In
Mecanismo De Acción
The mechanism of action of [2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate involves the inhibition of certain enzymes that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a role in the regulation of gene expression. By inhibiting HDAC enzymes, [2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate can prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
[2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. This makes it a promising candidate for the development of new cancer treatments and anti-inflammatory agents. However, one limitation of [2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is that it has not yet been extensively tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on [2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate. One area of focus could be the development of new cancer treatments based on the compound. Another area of focus could be the development of new anti-inflammatory agents. Additionally, further research could be done to explore the compound's potential use in the treatment of neurodegenerative diseases. Finally, more studies could be conducted to determine the safety and efficacy of [2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate in humans.
Métodos De Síntesis
The synthesis of [2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate involves a multi-step process. The first step involves the reaction of 5-bromonicotinic acid with thionyl chloride to form 5-bromonicotinoyl chloride. This is then reacted with 2-methoxyaniline to form the intermediate product, 5-bromo-2-(2-methoxyanilino)nicotinoyl chloride. Finally, this intermediate product is reacted with ethyl oxalyl chloride to form the final product, [2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate.
Aplicaciones Científicas De Investigación
[2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate has potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-21-13-5-3-2-4-12(13)18-14(19)9-22-15(20)10-6-11(16)8-17-7-10/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPPCBHGNPYMLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2413534.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2413535.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B2413536.png)
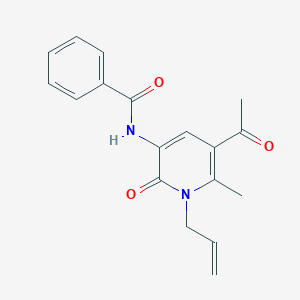
![3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2413540.png)
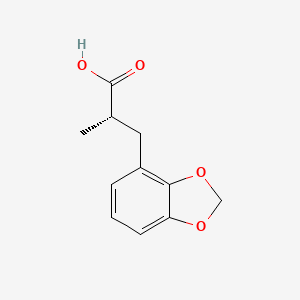
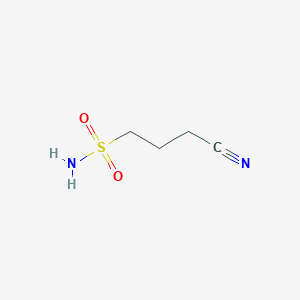
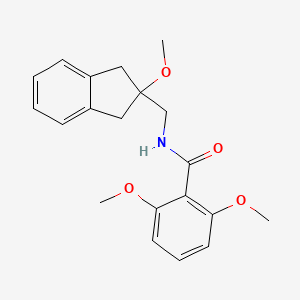
![7-(4-Methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2413545.png)
![4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2413546.png)
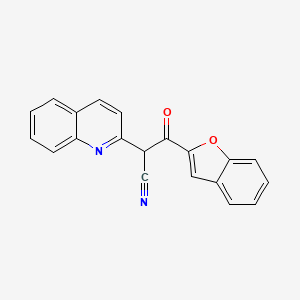
![(5-chloro-2-methoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2413550.png)
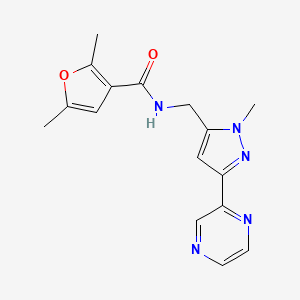
![6-chloro-5-cyano-N-{3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}pyridine-2-carboxamide](/img/structure/B2413554.png)